Product packaging for 2-p-Tolylamino propionic acid(Cat. No.:CAS No. 1345697-82-6)

2-p-Tolylamino propionic acid

Cat. No.: B2535607
CAS No.: 1345697-82-6
M. Wt: 179.219
InChI Key: KZUIVFOYFVOBAR-UHFFFAOYSA-N
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Description

2-p-Tolylamino propionic acid is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.219. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B2535607 2-p-Tolylamino propionic acid CAS No. 1345697-82-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylanilino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-3-5-9(6-4-7)11-8(2)10(12)13/h3-6,8,11H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUIVFOYFVOBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature and Structural Characteristics of 2 P Tolylamino Propionic Acid in Chemical Research

Systematic Nomenclature and Isomeric Considerations for Aminopropanoic Acids

The precise naming and understanding of isomerism are fundamental to defining a chemical entity. For 2-p-Tolylamino propionic acid, the systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) is 2-(4-methylanilino)propanoic acid . echemi.com This name clarifies the substitution pattern: a propanoic acid backbone with a (4-methylanilino) group attached to the second carbon. The prefix "p-Tolylamino" in the common name indicates that the amino group is substituted with a tolyl group at the para position (position 4) of the benzene (B151609) ring.

Table 1: Nomenclature and Chemical Identifiers for this compound

Identifier Value
Common Name This compound
IUPAC Name 2-(4-methylanilino)propanoic acid echemi.com
Synonyms 2-(p-Tolylamino)propanoic acid, N-(4-Methylphenyl)alanine, 4-Methylphenyl-L-alanine echemi.com
CAS Number 1345697-82-6 echemi.com
Molecular Formula C₁₀H₁₃NO₂ echemi.com
Molecular Weight 179.22 g/mol echemi.com

Aminopropanoic acids, the class to which this compound belongs, exhibit both constitutional and stereoisomerism. Aminopropanoic acid itself, commonly known as alanine (B10760859) when the amino group is at position 2 (an α-amino acid), has a constitutional isomer, 3-aminopropanoic acid (β-alanine). chemguide.co.uknist.gov In 2-aminopropanoic acid (alanine), the amino group is attached to the carbon adjacent to the carboxyl group, which is a chiral center. chemguide.co.ukwikipedia.org

This chirality gives rise to stereoisomers, specifically enantiomers, designated as L-alanine and D-alanine. wikipedia.org The L-isomer is the form predominantly incorporated into proteins in nature. wikipedia.org The presence of a chiral carbon atom is determined by its attachment to four different groups. In alanine, the α-carbon is bonded to a hydrogen atom, a carboxyl group (-COOH), an amino group (-NH₂), and a methyl group (-CH₃). quora.com

Structural Classification within Secondary Arylamino Acids

This compound is classified as a secondary arylamino acid. This classification arises from its key structural components:

Amino Acid Core : It is built upon a propionic acid framework with an amino group at the α-carbon (C2), making it an α-amino acid derivative.

Secondary Amine : The nitrogen atom is bonded to two carbon atoms—the α-carbon of the propanoic acid and a carbon atom of the aryl group—making it a secondary amine.

Aryl Substituent : The nitrogen is attached to a p-tolyl group, which is an aromatic (aryl) ring (benzene) substituted with a methyl group at the para-position.

The combination of these features places it in the specific category of secondary arylamino acids. rsc.orgacs.org Research into this class of compounds is active, with studies exploring their synthesis and role as building blocks for more complex structures, such as specialized peptides or heterocyclic compounds. rsc.orgscispace.comresearchgate.net The electronic properties of the aryl substituent can significantly influence the reactivity of the amino and carboxylic acid groups.

Conformational Analysis and Stereochemical Implications

The three-dimensional structure of this compound is defined by its stereochemistry and conformational flexibility.

Stereochemical Implications : The α-carbon (C2) of the propanoic acid chain is a stereocenter because it is bonded to four distinct groups:

A hydrogen atom (-H)

A carboxyl group (-COOH)

A methyl group (-CH₃)

A p-tolylamino group (-NH-C₆H₄-CH₃)

This chirality means the compound exists as a pair of enantiomers: (R)-2-(4-methylanilino)propanoic acid and (S)-2-(4-methylanilino)propanoic acid. These stereoisomers are non-superimposable mirror images of each other and can exhibit different biological activities and interactions with other chiral molecules, a critical consideration in pharmaceutical and biological research. quora.com

Intermolecular Interactions in Crystalline and Solution States

The physical properties and phase behavior of this compound are governed by the intermolecular forces it can establish. The molecule contains several functional groups capable of forming strong interactions.

Key Intermolecular Forces :

Hydrogen Bonding : The carboxylic acid group is a potent hydrogen bond donor (from the -OH) and acceptor (from the C=O). The secondary amine group (-NH-) also acts as a hydrogen bond donor.

π-π Stacking : The presence of the aromatic p-tolyl ring allows for π-π stacking interactions between molecules.

In the Crystalline State : In the solid state, these interactions lead to a highly ordered three-dimensional structure. Carboxylic acids frequently form hydrogen-bonded dimers, where two molecules are linked in a head-to-head fashion. researchgate.net Additionally, the N-H group can form hydrogen bonds with the carbonyl oxygen of a neighboring molecule, creating extended chains or sheets. nih.gov These strong, directional hydrogen bonds, supplemented by π-π stacking, result in a stable crystal lattice. researchgate.netacs.org

In Solution : The behavior in solution is highly dependent on the solvent.

In protic solvents like water or alcohols, the molecule can form hydrogen bonds with solvent molecules, disrupting the self-association seen in the solid state.

In aprotic, non-polar solvents like carbon tetrachloride, the tendency for the molecules to form hydrogen-bonded dimers is much higher. researchgate.net

In aprotic, polar solvents like acetonitrile, there is competition between self-association and interaction with the solvent molecules. researchgate.net

The interplay of these forces dictates the compound's solubility and its state of aggregation in various media, which is crucial for its application in chemical synthesis and analysis.

Table 2: Summary of Potential Intermolecular Interactions

Interaction Type Participating Functional Group(s) Significance
Hydrogen Bonding (Donor) Carboxylic Acid (-OH), Secondary Amine (-NH) Strong, directional interactions; key to crystal packing and solubility in protic solvents. researchgate.net
Hydrogen Bonding (Acceptor) Carbonyl Oxygen (C=O) Accepts H-bonds from -OH, -NH, or protic solvents. researchgate.netacs.org
π-π Stacking p-Tolyl Ring Contributes to the stability of the crystal lattice by aligning aromatic rings. researchgate.net
Van der Waals Forces Entire Molecule General attractive forces contributing to molecular cohesion.

Synthetic Methodologies for 2 P Tolylamino Propionic Acid and Its Derivatives

Direct Synthesis Pathways

The direct formation of the 2-p-tolylamino propionic acid scaffold can be achieved through several established chemical reactions. These methods focus on the creation of the core structure by forming the crucial carbon-nitrogen bond.

Amination of Propionic Acid Derivatives

A common and direct approach to synthesizing this compound involves the amination of propionic acid derivatives. This method typically utilizes a propionic acid molecule with a leaving group at the second carbon, which is then displaced by p-toluidine (B81030).

One such strategy is the reaction of 2-bromopropionic acid with p-toluidine. lookchem.com This nucleophilic substitution reaction directly joins the tolyl amine with the propionic acid backbone. The reaction conditions, such as solvent and temperature, are critical for optimizing the yield and minimizing side reactions.

Reductive amination presents another viable route. This process involves the reaction of a keto-acid, such as 2-oxopropanoic acid (pyruvic acid), with p-toluidine in the presence of a reducing agent. The initial reaction forms an imine intermediate, which is then reduced to the final secondary amine product. The choice of reducing agent is crucial; reagents like sodium triacetoxyborohydride (B8407120) are often favored for their mildness and selectivity. researchgate.net

ReactantsProductReaction Type
2-Bromopropionic acid, p-ToluidineThis compoundNucleophilic Substitution
2-Oxopropanoic acid, p-ToluidineThis compoundReductive Amination

Carboxylation of Substituted Amines

An alternative strategy involves the introduction of a carboxyl group to a pre-existing N-substituted amine. For instance, starting with N-(prop-2-yl)-4-methylaniline, a carboxylation reaction can be employed to introduce the carboxylic acid functionality. This transformation can be challenging and may require specific reagents, such as organometallic compounds, to facilitate the addition of the carboxyl group.

Advanced Synthetic Transformations from Precursors

Building upon the 2-p-tolylamino propanoic acid core, a variety of advanced synthetic transformations can be employed to generate a diverse range of derivatives, particularly those containing heterocyclic rings like thiazole (B1198619). These derivatives often exhibit interesting biological activities.

Hantzsch Reaction and Thiazole Ring Formation with p-Tolylamino Propanoic Acid Moieties

The Hantzsch thiazole synthesis is a powerful tool for constructing thiazole rings. nih.govorganic-chemistry.org In the context of this compound, a key precursor is a thiourea (B124793) derivative. For instance, reacting this compound with a thiocyanate (B1210189) can generate the corresponding N-(p-tolyl)carbamothioyl-β-alanine. This intermediate can then undergo the Hantzsch reaction with an α-haloketone to yield a 3-[(thiazol-2-yl)(p-tolyl)amino]propanoic acid derivative. researchgate.netresearchgate.net The classical Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org

This method allows for the introduction of various substituents onto the thiazole ring by choosing different α-haloketones. researchgate.netresearchgate.net

Starting MaterialReagentsProduct
N-(p-tolyl)carbamothioyl-β-alanineα-Haloketone3-[(Thiazol-2-yl)(p-tolyl)amino]propanoic acid derivative

Condensation Reactions with Aromatic Aldehydes for Thiazole Derivatives

Further diversification of the thiazole derivatives can be achieved through condensation reactions. The active methylene (B1212753) group in certain thiazole derivatives synthesized via the Hantzsch reaction can react with aromatic aldehydes. researchgate.netktu.edu This reaction, often catalyzed by an acid, leads to the formation of bis(thiazol-5-yl)phenylmethane derivatives. researchgate.netktu.edu The choice of the aromatic aldehyde allows for the introduction of a wide range of aryl groups into the final molecule. ktu.edu

Modification of β-Amino Acid Scaffolds Bearing p-Tolylamino Substituents

The modification of β-amino acid scaffolds provides another avenue for creating novel derivatives. researchgate.netnih.gov The carboxyl group of 3-[(4-arylthiazol-2-yl)(p-tolyl)amino]propanoic acids can be functionalized to expand the library of potential compounds. researchgate.net For example, the carboxyl group can be converted to esters or amides, potentially altering the compound's biological properties. ktu.edu Research has shown that β-amino acid derivatives can possess a range of pharmacological activities. researchgate.netethz.ch

Functional Group Interconversions at the Carboxyl Moiety

The carboxylic acid group of this compound is a versatile functional handle for the synthesis of a range of derivatives. Esterification, amidation, and subsequent conversion to hydrazides are common and effective transformations.

The carboxyl group of this compound readily undergoes esterification with various alcohols under acidic conditions, and amidation with amines, often facilitated by coupling agents. These reactions are fundamental for creating a diverse library of derivatives. smolecule.com

Esterification: This reaction typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to produce the corresponding ester and water. ceon.rs For example, the synthesis of ethyl 2-(p-tolylamino)acetate, a related compound, has been achieved by reacting p-toluidine with ethyl chloroacetate. researchgate.net The reactivity in esterification can be influenced by the structure of the alcohol, with primary alcohols generally reacting faster than secondary alcohols due to reduced steric hindrance. ceon.rs

Amidation: The formation of amides from this compound can be achieved by reacting it with an amine. To facilitate this reaction, which can otherwise be slow, coupling agents such as carbodiimides are often employed to activate the carboxyl group, forming a highly reactive O-acylisourea intermediate that is readily attacked by the amine. researchgate.net Phenylboronic acid has also been shown to catalyze the direct amidation between N-arylglycine esters and carboxylic acids. researchgate.net These methods are crucial for building more complex molecules, including peptides and other biologically relevant compounds. smolecule.comresearchgate.net

Reaction TypeReactantsReagents/CatalystsTypical ConditionsProduct
Esterification This compound, Alcohol (e.g., Ethanol)Acid catalyst (e.g., H₂SO₄)RefluxEthyl 2-p-tolylamino propionate
Amidation This compound, Amine (e.g., Benzylamine)Coupling agent (e.g., EDC), or Phenylboronic acid catalystRoom temperature or gentle heatingN-Benzyl-2-p-tolylamino propanamide

Hydrazides of this compound are valuable synthetic intermediates, often used for the construction of various heterocyclic systems like pyrazoles and triazoles. elaba.lt The standard method for their preparation involves the hydrazinolysis of the corresponding esters.

This reaction is typically carried out by refluxing the ester derivative, such as methyl or ethyl 2-p-tolylamino propionate, with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) or methanol. nih.govnih.gov The reaction proceeds via a nucleophilic acyl substitution, where the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol group and the formation of the hydrazide. nih.gov In some cases, the reaction can be performed at elevated temperatures in solvents like dimethyl sulfoxide (B87167) (DMSO) to ensure completion. elaba.lt The resulting hydrazides are often crystalline solids that can be purified by recrystallization. nih.gov

Starting MaterialReagentsSolventConditionsProductReference
Ethyl 2-p-tolylamino propionateHydrazine hydrateEthanolRefluxThis compound hydrazide nih.gov
Methyl 2-(p-tolylamino)acetateHydrazine monohydrateDimethyl sulfoxide (DMSO)90 °C2-(p-Tolylamino)acetohydrazide elaba.lt
Flurbiprofen methyl esterHydrazine hydrateMethanolReflux, 3-4 hFlurbiprofen hydrazide nih.gov

Stereoselective and Asymmetric Synthesis Approaches

Producing enantiomerically pure forms of this compound is critical for applications where specific stereoisomers exhibit desired biological activity. This is achieved through stereoselective and asymmetric synthesis, which employs chiral molecules to direct the formation of one enantiomer over the other. wikipedia.org

One of the most reliable methods for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org This strategy involves temporarily attaching a chiral molecule to the substrate. The auxiliary's inherent chirality then directs a subsequent reaction, such as alkylation, to occur preferentially on one face of the molecule, leading to a product with high diastereoselectivity. Finally, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

Commonly used chiral auxiliaries include Evans oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.org For instance, in a process analogous to the synthesis of this compound, a chiral oxazolidinone can be acylated and then deprotonated to form a chiral enolate. The subsequent alkylation of this enolate proceeds with high facial selectivity, controlled by the steric bulk of the auxiliary. nih.gov Hydrolysis then removes the auxiliary to yield the desired enantiomerically enriched carboxylic acid. bath.ac.uk The diastereoselectivity of such alkylation steps can be highly dependent on the reaction conditions, including the solvent and the presence of additives like lithium chloride. wikipedia.org

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate large quantities of a chiral product. nih.gov For the synthesis of chiral α-amino acids like this compound, transition metal-catalyzed asymmetric hydrogenation is a powerful technique.

In this approach, an α-ketoamide or a related precursor is hydrogenated using a chiral catalyst, typically a complex of a transition metal (like rhodium or ruthenium) with a chiral phosphine (B1218219) ligand, such as BINAP. This method can produce the desired amino acid with exceptionally high enantiomeric excess (ee), often exceeding 98%. Another strategy involves the asymmetric opening of epoxides with an amine, such as p-toluidine, catalyzed by chiral complexes, although this may result in lower enantioselectivity. researchgate.net The development of organocatalysis, using small organic molecules like amino acids or their derivatives as catalysts, also represents a growing field in asymmetric C-N bond formation. nsf.gov

Green Chemistry and Sustainable Synthetic Strategies

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact and improve efficiency. For a compound like this compound, this involves considering the use of renewable feedstocks, minimizing waste, and employing safer reaction conditions.

Strategies relevant to sustainable synthesis include the use of continuous flow reactors, which can improve reaction control, reduce thermal degradation, and enhance reproducibility compared to traditional batch processes. Solvent selection and recycling are also critical; for example, toluene, a common solvent in condensation reactions, can be recovered with high efficiency via distillation. Furthermore, the use of less hazardous reagents, such as replacing toxic oxidants with alternatives like tert-butyl hydroperoxide (TBHP), aligns with green chemistry principles by allowing reactions to proceed at lower temperatures and reducing energy consumption. The broader field of propionic acid production is also seeing innovation, with bio-based routes using the fermentation of renewable sugars via engineered microorganisms gaining traction as a way to significantly lower the carbon footprint compared to petrochemical methods. patsnap.com

Chemical Reactivity and Transformation Pathways of 2 P Tolylamino Propionic Acid Systems

Reactivity of the Carboxylic Acid Group

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations, including cyclization reactions and conversion to more reactive acyl derivatives.

Cyclization Reactions and Lactam Formation

Intramolecular reactions involving the carboxylic acid and the secondary amine of 2-p-Tolylamino propionic acid and its derivatives can lead to the formation of cyclic structures, most notably γ-lactams (2-pyrrolidones). These reactions are typically promoted by acid catalysts. The mechanism often involves an initial condensation to form an intermediate, which then undergoes an intramolecular cyclization. For instance, a multicomponent protocol involving aromatic amines, aldehydes, and pyruvate (B1213749) derivatives can yield highly functionalized γ-lactam substrates. nih.gov The process initiates with the formation of imine and enamine species, followed by an acid-promoted Mannich reaction and a final intramolecular cyclization between the amine and an ester group to form the γ-lactam ring. nih.gov

β-Lactams (2-azetidinones) are another class of cyclic amides, though their synthesis from this compound derivatives is less direct and often involves cycloaddition reactions, such as the Staudinger reaction between a ketene (B1206846) and an imine. nih.gov The reactivity of the β-lactam ring is highly dependent on the substituents at the nitrogen atom and carbons C-3 and C-4. nih.gov While direct intramolecular cyclization of this compound to a β-lactam is not a standard transformation, derivatives can be designed to facilitate such cyclizations under specific conditions, like those used in the Mitsunobu reaction. nih.gov

Reaction Type Product Class Key Features Relevant Synthetic Methods
Intramolecular Cyclizationγ-LactamsFormation of a five-membered ring.Multicomponent reactions, Acid-catalyzed cyclization. nih.gov
Cycloadditionβ-LactamsFormation of a four-membered ring.Staudinger reaction, Kinugasa reaction. nih.gov

Anhydride and Acyl Halide Formation

The carboxylic acid group of this compound can be converted into more reactive derivatives like acid anhydrides and acyl halides, which are valuable intermediates in organic synthesis. smolecule.com

Acyl Halide Formation: Acyl chlorides are commonly prepared by treating carboxylic acids with reagents such as thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or oxalyl chloride. wikipedia.org These reagents replace the hydroxyl group of the carboxylic acid with a chlorine atom, significantly increasing the electrophilicity of the carbonyl carbon.

Anhydride Formation: Acid anhydrides can be synthesized through the reaction of an acyl chloride with a carboxylate salt. libretexts.org This method allows for the preparation of both symmetrical and unsymmetrical anhydrides. niscpr.res.in For example, this compound could first be converted to its acyl chloride and then reacted with the sodium salt of another carboxylic acid to form a mixed anhydride. wikipedia.org Alternatively, dehydrating agents can be used to form anhydrides from two equivalents of the carboxylic acid. niscpr.res.in

Derivative Reagent Reaction Conditions
Acyl ChlorideThionyl chloride (SOCl₂), Oxalyl chlorideTypically requires heating. pressbooks.pub
Acid AnhydrideAcyl chloride + Carboxylate saltCan be performed under aprotic conditions. niscpr.res.inpressbooks.pub

Transformations at the Secondary Amine Nitrogen

The secondary amine nitrogen in this compound is nucleophilic and can participate in various bond-forming reactions.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The secondary amine can be alkylated using alkyl halides. researchgate.net These reactions typically proceed via nucleophilic substitution. The use of a base is often necessary to deprotonate the amine, increasing its nucleophilicity, or to neutralize the acid formed during the reaction. psu.edu Modern methods also include direct N-alkylation using alcohols catalyzed by transition metals, which is a more environmentally benign approach. researchgate.net

N-Acylation: N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. mdpi.com This reaction is fundamental in peptide synthesis and for introducing various functional groups. Due to the high reactivity of acyl chlorides and anhydrides, these reactions are generally efficient. wikipedia.orglibretexts.org Benzotriazole-mediated acylation has also been developed as a mild and efficient method for N-acylation in aqueous media. mdpi.com

Reaction Reagent Type Product Key Considerations
N-AlkylationAlkyl Halides, AlcoholsN-Alkyl-2-p-tolylamino propionic acidBase may be required; catalytic methods offer greener alternatives. researchgate.netpsu.edu
N-AcylationAcyl Chlorides, Acid AnhydridesN-Acyl-2-p-tolylamino propionic acidHighly efficient reactions; alternative methods like benzotriazole (B28993) chemistry are available. mdpi.com

Participation in Heterocycle Annulation (e.g., Spiro-compounds, Fused Rings)

The nitrogen atom of this compound can be a key component in the construction of more complex heterocyclic systems, including spiro-compounds and fused rings. Annulation reactions involve the formation of a new ring fused to the existing structure. acs.org

For instance, derivatives of this compound can be utilized in multicomponent reactions to build fused heterocyclic systems. One example is the synthesis of pyrrolopiperazine-2,6-diones through a Ugi/nucleophilic substitution/N-acylation sequence. nih.gov In this process, the amine participates in the initial Ugi reaction, and subsequent intramolecular reactions lead to the fused bicyclic structure.

The synthesis of pyrazole-based fused systems, such as pyrazolo[3,4-d]pyrimidines, can start from derivatives like 2-(p-tolylamino)acetohydrazide. mdpi.com These reactions highlight the versatility of the tolylamino moiety in constructing diverse heterocyclic scaffolds. Spiro-β-lactams can also be synthesized via [2+2] cycloaddition of cyclic ketenes with imines derived from related amino acids. nih.gov

Aromatic Ring Functionalization

The p-tolyl group in this compound is an aromatic ring that can undergo electrophilic aromatic substitution reactions. The directing effects of the substituents on the ring—the secondary amine and the methyl group—influence the position of substitution. Both the amino group (after conversion to an activating group or under specific conditions) and the methyl group are ortho-, para-directing and activating. organic-chemistry.org

Given that the para position is already occupied by the methyl group, electrophilic substitution would be directed to the ortho positions relative to the amino group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions of these reactions would need to be carefully controlled to avoid side reactions involving the other functional groups in the molecule. For example, strong acidic conditions used in nitration or sulfonation could lead to protonation of the amine, which would change its directing effect to meta-directing and deactivating.

Reaction Type Typical Reagents Expected Position of Substitution
NitrationHNO₃, H₂SO₄Ortho to the amino group
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Ortho to the amino group
SulfonationSO₃, H₂SO₄Ortho to the amino group
Friedel-Crafts AlkylationR-Cl, AlCl₃Ortho to the amino group
Friedel-Crafts AcylationR-COCl, AlCl₃Ortho to the amino group

Electrophilic Aromatic Substitution Patterns

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the secondary amino group (-NH-) and the methyl group (-CH₃). dalalinstitute.com The secondary amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. dalalinstitute.com Similarly, the methyl group is an activating, ortho- and para-directing substituent.

In the this compound molecule, these two groups are situated para to each other. Their directing effects are therefore cumulative, strongly favoring substitution at the two positions ortho to the more powerful amino group (positions 3 and 5 on the ring). These positions are also meta to the methyl group. The general mechanism involves the attack of an electrophile on the electron-rich π system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. minia.edu.egpressbooks.pub Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product. minia.edu.eg

Common electrophilic aromatic substitution reactions applicable to this system include:

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (or often without for such an activated ring) would lead to mono- or di-halogenated products.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺) as the electrophile, which can substitute onto the ring. minia.edu.eg

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H).

The predictable regioselectivity makes this compound a useful scaffold for building more complex molecules with defined substitution patterns on the aromatic core.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound
ReactionReagentsMajor ProductNotes
BrominationBr₂, FeBr₃ (or CH₃COOH)2-(3-Bromo-4-methylphenylamino)propionic acidSubstitution occurs ortho to the strongly activating amino group.
NitrationHNO₃, H₂SO₄2-(4-Methyl-3-nitrophenylamino)propionic acidThe nitro group is directed to the position ortho to the amino group.
SulfonationFuming H₂SO₄2-(4-Methyl-3-sulfophenylamino)propionic acidIntroduces a sulfonic acid group at the most activated position.

Metal-Catalyzed Cross-Coupling on the Aromatic Ring

While direct cross-coupling on the C-H bonds of this compound is challenging, its derivatives are excellent substrates for a variety of powerful metal-catalyzed cross-coupling reactions. eie.gr These reactions are fundamental to modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. wiley.comresearchgate.net The general strategy involves first introducing a halogen (e.g., Br, I) onto the aromatic ring via electrophilic aromatic substitution, as described previously. This halogenated derivative then serves as the electrophilic partner in the coupling reaction.

The catalytic cycle for these reactions, most commonly employing palladium catalysts, typically involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aromatic ring. nih.gov

Transmetalation: A nucleophilic coupling partner (e.g., an organoboron or organozinc compound) transfers its organic group to the palladium center. nih.gov

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C or C-X bond and regenerating the palladium(0) catalyst. nih.gov

Examples of important cross-coupling reactions for derivatives of this compound include:

Suzuki-Miyaura Coupling: Reaction of a bromo-substituted derivative with an aryl or vinyl boronic acid (or boronate ester) to form a biaryl or styrenyl product. torontomu.ca

Buchwald-Hartwig Amination: Coupling of a bromo-substituted derivative with an amine to form a new C-N bond, potentially creating a diamino-substituted aromatic ring.

Sonogashira Coupling: Reaction of a bromo- or iodo-substituted derivative with a terminal alkyne to introduce an alkynyl substituent.

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions on a Halogenated Derivative
Reaction NameStarting MaterialCoupling Partner & CatalystProduct
Suzuki-Miyaura Coupling2-(3-Bromo-4-methylphenylamino)propionic acidPhenylboronic acid, Pd(PPh₃)₄, Base2-(4-Methyl-[1,1'-biphenyl]-3-ylamino)propionic acid
Buchwald-Hartwig Amination2-(3-Bromo-4-methylphenylamino)propionic acidAniline, Pd catalyst, Ligand, Base2-(3-Anilino-4-methylphenylamino)propionic acid
Sonogashira Coupling2-(3-Bromo-4-methylphenylamino)propionic acidPhenylacetylene, Pd/Cu catalyst, Base2-(4-Methyl-3-(phenylethynyl)phenylamino)propionic acid

Acid-Mediated Transformations and Carbenium Ion Intermediates

The presence of both a carboxylic acid and an activated aromatic ring within the same molecule allows for acid-mediated intramolecular transformations. Under strong acidic conditions, particularly with dehydrating agents like polyphosphoric acid (PPA) or Eaton's reagent, N-aryl amino acids can undergo intramolecular cyclization. nih.gov This type of reaction is a form of Friedel-Crafts acylation.

The mechanism proceeds through the formation of a highly reactive acylium ion, a type of carbenium ion intermediate. The carboxylic acid is first protonated by the strong acid. Subsequent loss of a water molecule generates the acylium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution. The attack occurs preferentially at the activated position ortho to the directing amino group. A final deprotonation step re-aromatizes the newly formed ring, yielding a cyclic ketone. For this compound, this transformation would lead to the formation of a dihydro-quinolinone derivative.

Table 3: Acid-Mediated Intramolecular Cyclization
Starting MaterialReagentsKey IntermediateFinal Product
This compoundPolyphosphoric Acid (PPA), HeatAcylium ion2,3-Dihydro-7-methyl-1H-quinolin-4-one

Spectroscopic and Advanced Structural Elucidation of 2 P Tolylamino Propionic Acid and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of 2-p-Tolylamino propionic acid, distinct signals are expected for each unique proton environment. The chemical shift (δ) of these signals is influenced by the electron density around the proton, which is affected by neighboring atoms and functional groups.

The aromatic protons on the p-tolyl group are expected to appear as two doublets in the aromatic region (typically δ 6.5-8.0 ppm). Due to the electron-donating nature of both the methyl group and the amino group, these protons will be shifted upfield compared to unsubstituted benzene (B151609). The protons ortho to the amino group (H-2'/H-6') will be chemically equivalent, as will the protons meta to the amino group (H-3'/H-5'), resulting in a characteristic AA'BB' splitting pattern that often simplifies to two distinct doublets.

The methine proton (H-2) on the propionic acid backbone is adjacent to the chiral center, the amino group, and the carboxylic acid. This environment results in a signal that is typically a quartet due to coupling with the three protons of the adjacent methyl group (H-3). Its chemical shift would be in the range of δ 3.5-4.5 ppm. The methyl protons (H-3) of the propionic acid moiety will appear as a doublet, coupling with the single methine proton (H-2), likely in the δ 1.2-1.8 ppm region.

The methyl group protons on the tolyl ring (p-CH₃) are shielded and will produce a singlet peak in the upfield region, typically around δ 2.2-2.4 ppm. The acidic proton of the carboxylic acid group (-COOH) is often broad and can appear over a wide range of chemical shifts (δ 10-13 ppm), and its presence can be confirmed by D₂O exchange. The proton on the secondary amine (-NH-) also gives a broad signal, which can vary in position depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
-COOH 10.0 - 13.0 broad singlet -
H-2', H-6' 6.8 - 7.2 doublet 8.0 - 9.0
H-3', H-5' 6.6 - 7.0 doublet 8.0 - 9.0
-NH- 4.0 - 6.0 broad singlet -
H-2 3.8 - 4.2 quartet ~7.0
p-CH₃ 2.2 - 2.4 singlet -

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, ten distinct carbon signals are expected, assuming the solvent does not obscure any peaks.

The carbonyl carbon (C-1) of the carboxylic acid is the most deshielded, appearing far downfield, typically in the range of δ 170-180 ppm. The aromatic carbons show signals in the δ 110-150 ppm region. The carbon attached to the nitrogen (C-1') and the carbon bearing the methyl group (C-4') will have distinct chemical shifts from the protonated aromatic carbons (C-2', C-6', C-3', C-5').

The methine carbon (C-2), being attached to the nitrogen atom, will be found in the range of δ 50-60 ppm. The methyl carbon of the propionic acid backbone (C-3) will be significantly more shielded, appearing upfield around δ 15-25 ppm. The tolyl's methyl carbon (p-CH₃) will also be in the upfield region, typically around δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (-COOH) 175 - 180
C-1' 145 - 150
C-4' 130 - 135
C-2', C-6' 128 - 132
C-3', C-5' 115 - 120
C-2 50 - 60
p-CH₃ 20 - 25

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu For this compound, a key COSY cross-peak would be observed between the methine proton (H-2) and the methyl protons (H-3) of the propionic acid backbone, confirming their adjacency. youtube.com Another expected correlation would be between the aromatic protons H-2'/H-6' and H-3'/H-5' on the tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum would show cross-peaks connecting H-2 to C-2, H-3 to C-3, the aromatic protons to their respective carbons (H-2'/H-6' to C-2'/C-6' and H-3'/H-5' to C-3'/C-5'), and the tolyl methyl protons to the tolyl methyl carbon. This allows for the direct assignment of protonated carbons in the ¹³C spectrum. sdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds. youtube.comsdsu.edu This is particularly useful for identifying connectivity around quaternary carbons (carbons with no attached protons) and linking different parts of the molecule. Key HMBC correlations would include:

The methyl protons (H-3) to the methine carbon (C-2) and the carbonyl carbon (C-1).

The methine proton (H-2) to the methyl carbon (C-3), the carbonyl carbon (C-1), and the aromatic carbon C-1'.

The tolyl methyl protons (p-CH₃) to the aromatic carbons C-3', C-5', and C-4'.

The aromatic protons (H-2'/H-6') to the quaternary carbon C-4'.

Together, these 2D NMR techniques provide a comprehensive map of the molecular framework, confirming the proposed structure of this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact mass of a molecule, which in turn enables the calculation of its unique elemental formula.

For this compound, the molecular formula is C₁₀H₁₃NO₂. The calculated exact mass (monoisotopic mass) for this formula is 179.09463 Da. An HRMS analysis of a pure sample would be expected to show a molecular ion peak [M+H]⁺ (in positive ion mode) at m/z 180.1019, corresponding to the formula C₁₀H₁₄NO₂⁺. The observation of this ion with a mass accuracy within a few parts per million (ppm) of the calculated value provides unambiguous confirmation of the compound's elemental composition.

Table 3: HRMS Data for this compound

Molecular Formula Ion Calculated Exact Mass (m/z)
C₁₀H₁₃NO₂ [M]⁺ 179.09463
C₁₀H₁₄NO₂⁺ [M+H]⁺ 180.1019

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound, as each functional group has characteristic vibrational frequencies.

For this compound, the IR spectrum would display several characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often involved in hydrogen bonding. docbrown.info The C=O (carbonyl) stretching vibration of the carboxylic acid will give rise to a strong, sharp peak around 1700-1725 cm⁻¹. docbrown.info

The N-H stretching vibration of the secondary amine is expected to produce a moderate absorption band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the alkyl portions of the molecule would appear around 2850-3100 cm⁻¹. The spectrum would also show C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region and C-N stretching vibrations around 1250-1350 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H and N-H stretches are typically weak in Raman spectra, the aromatic C=C stretching bands are often strong, as are the symmetric C-H stretching vibrations of the methyl groups. The C=O stretch is also observable in the Raman spectrum.

Table 4: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) (IR) Typical Wavenumber (cm⁻¹) (Raman)
Carboxylic Acid O-H stretch 2500 - 3300 (broad) Weak
Carbonyl C=O stretch 1700 - 1725 (strong) Moderate
Secondary Amine N-H stretch 3300 - 3500 (moderate) Weak
Aromatic Ring C-H stretch 3000 - 3100 (moderate) Strong
Aromatic Ring C=C stretch 1450 - 1600 (moderate) Strong
Alkyl Groups C-H stretch 2850 - 2960 (moderate) Strong

Computational and Theoretical Chemistry Studies on 2 P Tolylamino Propionic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the electronic Schrödinger equation, providing detailed information about the electronic structure of a molecule. This understanding is fundamental to predicting its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. It is particularly effective for optimizing molecular geometries and finding the minimum energy conformation. The process involves calculating the total energy of a given atomic arrangement and systematically altering the geometry to find the structure with the lowest possible energy, known as the ground-state geometry.

For molecules similar to 2-p-Tolylamino propionic acid, DFT methods have proven to be powerful for predicting geometry and vibrational frequencies. nih.govresearchgate.net The accuracy of DFT calculations depends on the choice of the functional (which approximates the exchange-correlation energy) and the basis set (which describes the atomic orbitals). Common combinations like B3LYP with basis sets such as 6-31G* are frequently used to achieve a good balance between accuracy and computational cost for organic molecules. nih.gov These calculations provide optimized bond lengths, bond angles, and dihedral angles that represent the most stable three-dimensional structure of the molecule.

Table 1: Common DFT Functionals and Basis Sets for Molecular Optimization

Functional Basis Set Family Description
B3LYP Pople Style (e.g., 6-31G*, 6-311+G(d,p)) A popular hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. Widely used for organic molecules.
ωB97X-D Pople Style A range-separated hybrid functional with empirical dispersion correction, good for non-covalent interactions.

This table is interactive and can be sorted by clicking on the column headers.

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by identifying and characterizing transition states. A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to occur.

For a molecule like this compound, which contains amine and carboxylic acid functional groups, several reactions are possible, including N-alkylation, N-acylation, and the formation of nitrogen-containing heterocycles. DFT calculations can be used to model the potential energy surface of these reactions. By locating the transition state structures, chemists can compute activation energies (ΔG≠), which are crucial for predicting reaction rates and understanding the feasibility of a particular chemical pathway. researchgate.net This analysis helps in determining the most likely mechanism for a given transformation.

Computational methods can accurately predict spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.

NMR Spectroscopy: After geometry optimization, NMR shielding tensors can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. These tensors are then converted into chemical shifts (δ). Comparing calculated chemical shifts with experimental data is a powerful tool for structural elucidation. frontiersin.org For enhanced accuracy, calculations may need to consider solvent effects, often through models like the Polarizable Continuum Model (PCM), and results can be averaged over several low-energy conformations. github.io The choice of functional is critical, with some, like WP04, being specifically parameterized for predicting proton NMR shifts. github.io

IR Spectroscopy: The same DFT calculations used for geometry optimization can also be used to compute vibrational frequencies. The calculated frequencies correspond to the vibrational modes of the molecule, which are observed as absorption bands in an IR spectrum. While there is often a systematic deviation between calculated and experimental frequencies, this can be corrected using empirical scaling factors, leading to excellent agreement between the predicted and measured spectra. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. nih.gov Unlike quantum methods that focus on electronic structure, MD uses classical mechanics and a "force field" to describe the potential energy of the system, allowing for the simulation of much larger systems over longer timescales (from nanoseconds to microseconds). mdpi.complos.org

For a flexible molecule such as this compound, which has several rotatable bonds, MD simulations are essential for exploring its conformational landscape. The simulation generates a trajectory that reveals the different shapes (conformations) the molecule can adopt and the transitions between them. Analyzing this trajectory helps identify the most populated or lowest-energy conformations in a given environment (e.g., in a specific solvent), providing insight into the molecule's dynamic behavior and how its shape influences its properties. nih.gov

Crystal Structure Prediction and Polymorphism Studies of Related Compounds

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. Different polymorphs can have different physical properties. The related compound Tolfenamic acid (TFA) is known to be highly polymorphic, making it an excellent model for studying this phenomenon and for testing the capabilities of crystal structure prediction (CSP) methods. nih.govnih.gov

Table 2: Selected Polymorphic Data for Tolfenamic Acid (a related compound)

Polymorph Key Structural Feature Torsion Angle [C-N-C-C] Hydrogen Bonding Motif
Form I Largest torsion angle 107.7° Carboxylic acid anti-dimer
Form II Smallest torsion angle, yellow color 42.2° Carboxylic acid anti-dimer
Form III Dimer motif between inequivalent molecules - Similar to Form I/II but between inequivalent molecules
Form IV - - Carboxylic acid anti-dimer
Form V - - Carboxylic acid anti-dimer

Data sourced from literature. nih.gov

Intermolecular Interaction Energy Computations in Supramolecular Assemblies

The stability of a crystal structure is determined by the network of intermolecular interactions that hold the molecules together. These interactions include strong hydrogen bonds and weaker van der Waals forces. Computational chemistry allows for the precise calculation of the energies of these interactions.

In the supramolecular assemblies of related fenamic acids, hydrogen-bonded dimers are a recurring structural feature. nih.govnih.gov Using high-level quantum chemical calculations, it is possible to extract a molecular pair (like a dimer) from the crystal structure and compute its interaction energy. This calculation quantifies the strength of the bonds holding the assembly together. By systematically analyzing the different types of intermolecular interactions within a crystal lattice (e.g., hydrogen bonds, π-stacking), researchers can gain a deeper understanding of the forces that govern crystal packing and contribute to the relative stability of different polymorphs.

Table 3: List of Mentioned Compounds

Compound Name
This compound
Tolfenamic acid
Sulfathiazole
5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY)
Mefenamic acid
2-(4-Fluorobenzylideneamino) propanoic acid
4-fluorobenzaldehyde

Coordination Chemistry and Ligand Design Applications of 2 P Tolylamino Propionic Acid Derivatives

Chelation Modes through Carboxylate and Amine Donor Sites

Like other α-amino acids, 2-p-Tolylamino propionic acid typically acts as a bidentate ligand, coordinating to metal centers through the nitrogen atom of the amino group and one of the oxygen atoms of the deprotonated carboxylate group. wikipedia.org This N,O-chelation forms a stable five-membered ring, a common and favored arrangement in the coordination chemistry of amino acids. wikipedia.org The geometry of the resulting chelate ring is generally a slightly puckered envelope conformation.

The coordination of the carboxylate group can be further nuanced. While it often binds in a monodentate fashion to form the chelate ring, it can also exhibit other binding modes depending on the metal center, the stoichiometry of the complex, and the presence of other ligands. These alternative modes include:

Bidentate Bridging: The carboxylate group can bridge two metal centers, with each oxygen atom coordinating to a different metal.

Bidentate Chelating: Both oxygen atoms of the carboxylate group can coordinate to the same metal center, forming a four-membered ring. However, this is less common for simple amino acid complexes compared to the N,O-chelation.

Infrared (IR) spectroscopy is a powerful tool for elucidating the coordination mode of the carboxylate group. nih.gov The difference (Δν) between the asymmetric (νasym) and symmetric (νsym) stretching frequencies of the COO- group provides insight into its binding. researchgate.net A large Δν value is typically associated with a monodentate coordination, while a smaller Δν value suggests a bidentate (chelating or bridging) interaction. spectroscopyonline.com Upon complexation, the N-H stretching vibration also shifts, confirming the involvement of the amino group in coordination. researchgate.net

Table 1: Typical Infrared Spectral Data for Carboxylate and Amine Coordination

Vibrational Mode **Free Ligand (approx. cm⁻¹) ** **Coordinated Ligand (approx. cm⁻¹) ** Inference
ν(N-H) 3300-3400 Shift to lower frequency Coordination of the amine nitrogen
νasym(COO⁻) ~1610 Shifted Coordination of the carboxylate group

Synthesis and Characterization of Metal Complexes

Metal complexes of this compound can be synthesized through several straightforward methods. A common approach involves the reaction of a metal salt (e.g., chloride, acetate, or nitrate) with the ligand in a suitable solvent, often with the addition of a base (like sodium hydroxide (B78521) or an amine) to deprotonate the carboxylic acid and facilitate coordination. scholarpublishing.orgnih.gov The stoichiometry of the reactants can be controlled to yield complexes with different ligand-to-metal ratios, such as ML₂ or ML₃, which often adopt geometries like square planar or octahedral, respectively. wikipedia.orgrsc.org

The resulting complexes are typically characterized by a suite of analytical and spectroscopic techniques:

Elemental Analysis: Confirms the empirical formula and the stoichiometry of the complex.

Infrared (IR) Spectroscopy: As discussed previously, IR is crucial for confirming the coordination of the amine and carboxylate groups by observing shifts in their characteristic vibrational frequencies. scholarpublishing.org

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and can help to infer the coordination geometry around the metal center, especially for transition metal complexes. scholarpublishing.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand framework within the complex. For diamagnetic complexes, shifts in the proton and carbon signals adjacent to the coordination sites can provide further evidence of complexation. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. researchgate.net

Table 2: General Characterization Data for a Hypothetical [M(2-p-tolylamino-propionate)₂] Complex

Technique Observation Interpretation
Elemental Analysis Experimental values match calculated C, H, N percentages Confirms M:L ratio of 1:2
IR Spectroscopy Shift in ν(N-H) and ν(COO⁻) bands Confirms N,O-chelation
¹H NMR (for diamagnetic M) Broadening or shifting of α-CH and N-H protons Proximity to the metal center

Application as Pro-ligands in Organometallic Chemistry (e.g., Organotin Compounds)

This compound serves as an excellent pro-ligand in organometallic chemistry, particularly in the synthesis of organotin(IV) compounds. nih.gov The reaction of the ligand with di- or triorganotin(IV) halides (e.g., R₂SnCl₂ or R₃SnCl) or oxides (e.g., (R₃Sn)₂O) leads to the formation of stable organotin(IV) carboxylates. semanticscholar.org In these reactions, the acidic proton of the carboxylic acid is replaced by the organotin moiety.

The resulting organotin(IV) derivatives of this compound exhibit a range of coordination numbers and geometries, largely influenced by the number and nature of the organic groups (R) attached to the tin atom.

Triorganotin(IV) Complexes (R₃SnL): These complexes are typically four- or five-coordinate. In the solid state, they often form polymeric chains where the carboxylate group bridges adjacent R₃Sn units. In solution, they may exist as monomeric four-coordinate tetrahedral species or five-coordinate trigonal bipyramidal structures if a solvent molecule coordinates. nih.gov

Diorganotin(IV) Complexes (R₂SnL₂): These complexes commonly adopt a six-coordinate, distorted octahedral geometry, with the two organic groups in a trans configuration and the two bidentate ligands occupying the equatorial plane. nih.gov

¹¹⁹Sn NMR spectroscopy is an invaluable tool for determining the coordination number of tin in these complexes. semanticscholar.org The chemical shift (δ) is highly sensitive to the coordination environment of the tin atom. Generally, an increase in the coordination number from four to five, six, or even seven results in a significant upfield shift of the ¹¹⁹Sn NMR signal. researchgate.netnih.gov

Table 3: Correlation of ¹¹⁹Sn NMR Chemical Shifts with Coordination Geometry in Organotin(IV) Complexes

Complex Type Coordination Number Typical Geometry Approximate ¹¹⁹Sn δ (ppm)
R₃SnL 4 Tetrahedral +160 to -60
R₃SnL 5 Trigonal bipyramidal +40 to -200
R₂SnL₂ 6 Octahedral -150 to -400

Note: The chemical shift ranges are approximate and can be influenced by the nature of the R groups and the ligand L.

Design of Chiral Ligands for Asymmetric Catalysis (Conceptual)

The inherent chirality of this compound makes it an attractive starting material for the conceptual design of new chiral ligands for asymmetric catalysis. nih.gov The goal in designing such ligands is to create a chiral environment around a catalytically active metal center, thereby directing a chemical reaction to favor the formation of one enantiomer of the product over the other. researchgate.net

The this compound scaffold can be conceptually modified in several ways to generate novel ligand architectures:

Modification of the Carboxylate Group: The carboxylic acid can be converted into an amide. By using a chiral amine that bears another donor group (e.g., a phosphine (B1218219) or an oxazoline), a new multidentate chiral ligand can be created. For example, coupling with (diphenylphosphino)ethylamine could yield a P,N,N-tridentate ligand.

Modification of the Amine Group: While the secondary amine is a coordination site, it can also be a point for functionalization. However, reactions at this site might be less straightforward.

Functionalization of the Tolyl Ring: The aromatic ring can be functionalized to introduce other coordinating groups, such as phosphines, ethers, or additional amino groups. This allows for the creation of ligands with different "bite angles" and electronic properties, which are crucial for tuning the selectivity of a catalyst. utexas.edu For instance, ortho-lithiation of the tolyl group followed by reaction with chlorodiphenylphosphine (B86185) would install a phosphine donor, resulting in a potential P,N,O-tridentate ligand after deprotonation of the carboxylate.

These conceptually designed ligands, derived from the readily available chiral pool of amino acids, could find applications in a variety of metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. nih.govsemanticscholar.org The modular nature of such a design approach allows for the systematic variation of steric and electronic properties to optimize catalyst performance for a specific transformation.

Role in Catalysis Compound or Its Structural Motifs As Catalysts

Zwitterionic Forms as Esterification Catalysts

Amino acids are well-known for their ability to exist as zwitterions, molecules that contain both a positive and a negative charge. In the case of 2-p-Tolylamino propionic acid, the amino group can be protonated to form a positive ammonium (B1175870) ion (-NH₂⁺-), and the carboxylic acid group can be deprotonated to form a negative carboxylate ion (-COO⁻). This dual-charge state is pivotal to its catalytic activity, particularly in reactions like esterification.

The esterification of amino acids can be more challenging than that of simple carboxylic acids due to their zwitterionic nature. acs.orgnih.gov However, this very property can be harnessed for catalysis. The zwitterionic form of this compound can act as a bifunctional catalyst. The protonated amino group (the Brønsted acid site) can activate the carbonyl group of a carboxylic acid, making it more electrophilic and susceptible to attack by an alcohol. Simultaneously, the carboxylate group (the Brønsted base site) can deprotonate the attacking alcohol, increasing its nucleophilicity. This concerted mechanism, facilitated by the intramolecular proximity of the acidic and basic sites, can significantly accelerate the rate of esterification.

While direct studies on this compound as an esterification catalyst are not extensively documented, the principle is well-established for related zwitterionic compounds. For instance, zwitterionic sulfonic acids that include a nitrogen atom have been patented as effective catalysts for preparing organic esters. researchgate.net This suggests a strong potential for this compound and its structural motifs to perform a similar catalytic role.

Brønsted Acidity and Lewis Basicity in Organic Transformations

The catalytic versatility of this compound is further underscored by its distinct Brønsted and Lewis acid-base properties. These two theories, while complementary, describe different aspects of a molecule's ability to participate in chemical reactions. wikipedia.org

Brønsted-Lowry Acidity and Basicity: According to the Brønsted-Lowry theory, an acid is a proton (H⁺) donor, and a base is a proton acceptor. utexas.edu

Brønsted Acidity: The carboxylic acid moiety (-COOH) of this compound is a classic Brønsted acid. It can donate its proton in a reaction, a fundamental step in many acid-catalyzed organic transformations, such as the esterification described above. pearson.com

Brønsted Basicity: The secondary amine group (-NH-) possesses a lone pair of electrons and can accept a proton, making it a Brønsted base.

Lewis Acidity and Basicity: The Lewis theory provides a broader definition, where an acid is an electron-pair acceptor and a base is an electron-pair donor. libretexts.orgopenstax.org

Lewis Basicity: this compound has two primary Lewis base sites. The nitrogen atom of the amino group has a lone pair of non-bonding electrons that it can donate to a Lewis acid. openstax.org Similarly, the oxygen atoms of the carboxyl group also have lone pairs, allowing them to act as electron-pair donors. Most organic compounds containing oxygen and nitrogen can act as Lewis bases. openstax.org

Lewis Acidity: While the molecule itself is not a primary Lewis acid, the proton (H⁺) from its carboxylic group is a Lewis acid, as it can accept an electron pair. wikipedia.org

This combination of Brønsted acidity and Lewis basicity makes the molecule a bifunctional entity capable of participating in a wide array of organic transformations, either by facilitating proton transfer or by donating electron pairs to coordinate with other reactants. utexas.edulumenlearning.com

Role as a Co-catalyst or Ligand in Metal-Catalyzed Reactions

Beyond its capabilities as a standalone catalyst, the structural motifs within this compound make it an excellent candidate for use as a ligand in transition metal catalysis. Amino acids and their derivatives are widely recognized for their ability to form stable complexes with metal ions, which can then catalyze a variety of reactions, including cross-coupling and hydrogenation. researchgate.netmdpi.com

The secondary amine of the tolylamino group serves as a potent coordination site. The nitrogen atom can donate its lone pair of electrons to a vacant orbital of a transition metal (e.g., Palladium, Nickel, Copper, Iron), forming a coordinate covalent bond. mdpi.comacs.org This coordination transforms the simple organic molecule into a ligand that modulates the electronic and steric properties of the metal center.

Derivatives of p-toluidine (B81030), the parent amine of the tolyl-amino group, are known to form Schiff base ligands that are crucial in coordination chemistry and have applications in catalysis. lookchem.comchemistryjournal.net These ligands can form stable complexes with metals like palladium, which are active catalysts in various coupling reactions such as Suzuki and Heck. sciensage.infoejons.org By incorporating this tolylamino motif, this compound can act as a bidentate or even tridentate ligand, with the carboxylate group providing an additional coordination site. Such amino acid-derived ligands are instrumental in creating chiral environments around the metal, enabling asymmetric catalysis to produce optically pure compounds. researchgate.netmdpi.com The versatility and availability of amino acids make them attractive platforms for developing new, efficient ligands for metal-catalyzed reactions. researchgate.netmdpi.com

Advanced Applications in Organic Synthesis and Materials Chemistry

Building Block for Complex Heterocyclic Systems (e.g., Thiazole (B1198619) Derivatives)

The 2-p-Tolylamino propionic acid scaffold is a valuable starting point for the synthesis of complex nitrogen-containing heterocyclic compounds, particularly thiazole derivatives. Thiazoles are a significant class of heterocyclic compounds that exhibit a wide range of biological activities and are core structures in many pharmaceutical agents. lmaleidykla.ltderpharmachemica.comnih.gov The synthesis of thiazole derivatives often involves the Hantzsch reaction, which is a classic and widely used method involving the condensation of α-haloketones with thioamides. derpharmachemica.com

In the context of this compound, the molecule can be chemically transformed into a suitable thioamide derivative. This thioamide can then undergo cyclocondensation with various α-haloketones to yield a library of N,N-disubstituted aminothiazole derivatives. lmaleidykla.lt The versatility of this approach allows for the introduction of diverse substituents at various positions of the thiazole ring, enabling the fine-tuning of the resulting molecule's properties. derpharmachemica.com

Recent studies have focused on synthesizing series of such derivatives to explore their potential applications, for instance, as antimicrobial agents. lmaleidykla.ltresearchgate.net The general synthetic pathway involves leveraging the reactivity of the amine and carboxylic acid functionalities to construct the necessary precursors for heterocycle formation.

Reaction TypeReactantsProduct ClassPotential Significance
Hantzsch Thiazole SynthesisThioamide derivative of this compound + α-haloketoneSubstituted 2-aminothiazolesScaffolds for pharmaceuticals and biologically active compounds. lmaleidykla.ltderpharmachemica.com
Condensation ReactionsThis compound derivative + Aldehydes/KetonesSchiff bases, ImidazolidinonesIntermediates for more complex heterocyclic systems.
Intramolecular CyclizationActivated derivative of this compoundLactams, Benzodiazepine-like structuresCore structures in medicinal chemistry.
Table 1: Synthetic Routes to Heterocyclic Systems from this compound.

Precursor in the Synthesis of Substituted Amino Acid Analogues

Amino acid analogues are crucial tools in medicinal chemistry and chemical biology for studying protein structure, enzyme mechanisms, and for the development of peptide-based drugs. nih.gov this compound serves as an N-aryl substituted α-amino acid, making it an excellent precursor for a variety of synthetic amino acid analogues.

The reactivity of both the secondary amine and the carboxylic acid group allows for selective modifications:

N-Functionalization : The secondary amine can be subjected to N-alkylation or N-acylation reactions to introduce a wide range of substituents. This modification can alter the steric and electronic properties of the amino acid.

C-Terminus Modification : The carboxylic acid can be converted into esters, amides, or acid chlorides. These transformations are fundamental steps for peptide synthesis or for coupling the amino acid analogue to other molecules.

By combining these modifications, a diverse library of N-aryl, α-substituted amino acid analogues can be generated. For example, coupling the carboxylic acid with other amino acids or amines can lead to novel dipeptides or amides with potential biological activities. plos.orgnih.gov The synthesis of these analogues is instrumental in creating peptidomimetics, where the unique N-tolyl group can enforce specific conformations or provide new binding interactions with biological targets. nih.gov

Incorporation into Polymeric or Supramolecular Architectures

The distinct functional groups of this compound make it a suitable monomer for incorporation into polymers and a building block for designing supramolecular assemblies.

Polymeric Architectures: As a bifunctional monomer, it can participate in step-growth polymerization. The amine and carboxylic acid groups can react to form amide bonds, leading to the synthesis of novel polyamides. The p-tolyl group would act as a bulky side chain, influencing the polymer's solubility, thermal properties, and chain packing. The ability of propionic acid derivatives to be incorporated into polymer matrices has been explored for creating functional films, for example, by blending with natural polymers like chitosan. researchgate.net

Supramolecular Architectures: Supramolecular chemistry relies on non-covalent interactions to build large, well-ordered structures. This compound possesses several features that can be exploited for self-assembly:

Hydrogen Bonding : The carboxylic acid group is an excellent hydrogen bond donor and acceptor, while the N-H group of the secondary amine can also act as a hydrogen bond donor. These interactions can lead to the formation of chains, sheets, or more complex networks.

π-π Stacking : The aromatic p-tolyl ring can engage in π-π stacking interactions with other aromatic systems, providing additional stability to the supramolecular structure.

Hydrophobic Interactions : The tolyl group also provides a hydrophobic domain that can influence self-assembly in aqueous environments.

These non-covalent forces can direct the assembly of the molecules into ordered architectures like nanofibers, gels, or liquid crystals.

Structural FeatureType of InteractionResulting Architecture
-COOH and -NH groupsHydrogen BondingPolymeric chains, 2D sheets
p-Tolyl groupπ-π StackingOrdered stacks, columnar structures
Bifunctionality (Amine + Carboxylic Acid)Covalent Amide BondsPolyamides
Table 2: Role of this compound in Higher-Order Structures.

Development of Functional Organic Materials

Functional organic materials are at the forefront of modern technology, with applications in electronics, optics, and sensor technology. deliuslab.commdpi.com The synthesis of these materials is a key driver for developing new technologies. mdpi.com The molecular structure of this compound provides a foundation for creating such materials.

The combination of an aromatic ring system (the tolyl group) and an amino acid backbone allows for the design of molecules with specific electronic or photophysical properties. uctm.edu The tolyl group can be part of a larger π-conjugated system, which is essential for charge transport in organic semiconductors or for light-emitting properties in organic light-emitting diodes (OLEDs).

Furthermore, the carboxylic acid group can act as an anchoring group to bind the molecule to metal oxide surfaces (e.g., in dye-sensitized solar cells) or as a coordination site for creating metal-organic frameworks (MOFs). mdpi.com MOFs are porous materials with high surface areas, making them suitable for gas storage, catalysis, and sensing. By modifying the structure of this compound, for instance, by extending the aromatic system or adding other functional groups, its properties can be tailored for specific applications in advanced materials science.

Future Research Directions and Emerging Opportunities

Exploration of Unexplored Reaction Pathways and Selectivity

Future investigations into 2-p-Tolylamino propionic acid will likely concentrate on uncovering novel chemical transformations and achieving higher levels of selectivity. The bifunctional nature of the molecule, possessing both a secondary amine and a carboxylic acid, makes it a prime candidate for a variety of synthetic explorations.

Asymmetric Catalysis: A key area for development is the enantioselective synthesis and transformation of this compound derivatives. While methods for N-arylation of amino acids exist, achieving high enantioselectivity can be challenging, as harsh reaction conditions may lead to racemization of the chiral center. acs.orgresearchgate.net Future work could focus on developing novel chiral catalysts (metal-based or organocatalysts) that operate under mild conditions to preserve stereochemical integrity during synthesis.

Late-Stage C-H Functionalization: Research into the direct functionalization of C-H bonds on the tolyl group or the propionic acid backbone represents a powerful strategy for derivatization. Late-stage α-C-H functionalization of N-aryl peptides with nucleophiles like boronic acids has been reported, offering a pathway to install diverse side chains. rsc.org Applying similar methodologies to this compound could rapidly generate libraries of analogues for screening.

Biocatalysis: The use of enzymes to catalyze reactions offers significant advantages in terms of selectivity and environmental sustainability. Enzymes like ethylenediamine-N,N′-disuccinic acid (EDDS) lyase have been used for the asymmetric synthesis of N-arylated aspartic acids by adding arylamines to fumarate. acs.org Exploring enzymes that can catalyze the synthesis or transformation of this compound could provide highly efficient and stereoselective routes to chiral derivatives.

Research AreaPotential Reaction TypeGoal
Asymmetric Synthesis Enantioselective N-arylationControl stereochemistry at the α-carbon
Catalysis Organocatalyzed transformationsDevelop metal-free, selective reactions
Late-Stage Functionalization C(sp³)–H activation at the α-carbonIntroduce novel side-chain diversity
Biocatalysis Enzyme-mediated hydroaminationAchieve high conversion and enantiomeric excess

Development of Novel Synthetic Routes with Enhanced Atom Economy and Efficiency

Improving the efficiency and sustainability of chemical synthesis is a central goal of modern chemistry. Future research on this compound will benefit from the application of green chemistry principles to develop routes with higher atom economy and reduced environmental impact. unibo.it

Current synthetic strategies for N-aryl amino acids often rely on transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann condensations. researchgate.netresearchgate.net While effective, these methods can suffer from drawbacks like the use of expensive metal catalysts, ligands, and potentially harsh reaction conditions. acs.org

Future directions should focus on:

Improved Catalytic Systems: Developing next-generation palladium or copper catalysts with higher turnover numbers and stability, allowing for lower catalyst loadings and milder reaction conditions. acs.org

Metal-Free Approaches: Exploring transition-metal-free N-arylation methods, for instance, using hypervalent iodine reagents or diaryliodonium salts, which can offer alternative pathways with different functional group tolerances. acs.orgresearchgate.net

Biocatalytic Routes: As mentioned, enzymatic methods provide a green alternative to traditional chemical synthesis, often proceeding in aqueous media under mild conditions with high specificity. acs.orgnih.gov

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer benefits such as improved safety, scalability, and reaction control, leading to higher yields and purity.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms, predicting reactivity, and designing new chemical processes. mdpi.comresearchgate.net Applying these methods to reactions involving this compound can provide insights that are difficult to obtain through experiments alone.

Future computational studies could focus on:

Mechanism Elucidation: Modeling the transition states and reaction pathways of N-arylation reactions to understand the role of the catalyst, ligands, and solvent in determining yield and selectivity. nih.gov

Catalyst Design: Using DFT to design new, more efficient catalysts for the synthesis of N-aryl amino acids. By calculating the energies of intermediates and transition states, researchers can rationally modify catalyst structures to improve performance.

Predicting Reactivity: Calculating molecular properties and reactivity descriptors (e.g., ionization potential, electrophilicity index) for this compound and its derivatives to predict their behavior in unexplored reactions. nih.gov This can guide experimental work by identifying the most promising reaction pathways and conditions.

Integration of this compound Scaffold into Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. rug.nl This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.govnih.gov The bifunctional nature of this compound, containing both an amine nucleophile/base and a carboxylic acid, makes it an excellent substrate for isocyanide-based MCRs.

Ugi and Passerini Reactions: this compound can serve as both the amine and acid component in a variation of the Ugi four-component reaction (U-4CR), or as the acid component when combined with a separate amine. wikipedia.orgnih.govmdpi.com The Ugi reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amide derivatives. This allows for the rapid assembly of complex, peptide-like scaffolds incorporating the 2-p-tolylamino motif. Similarly, its integration into other MCRs, such as the Passerini reaction, could yield diverse molecular frameworks. nih.gov

Combinatorial Library Synthesis: The use of this compound in MCRs is particularly advantageous for creating large libraries of related compounds for drug discovery. nih.gov By systematically varying the other components (aldehyde, isocyanide), a vast chemical space can be explored efficiently.

MCR TypeComponentsPotential Product Scaffold
Ugi 4-Component Reaction Aldehyde/Ketone, Amine, Carboxylic Acid (e.g., this compound), Isocyanideα-Acylamino Amide
Ugi 5-Center-4-Component Aldehyde, α-Amino Acid (e.g., this compound), Isocyanide1,1'-Iminodicarboxylic Acid Derivative
Passerini 3-Component Aldehyde/Ketone, Carboxylic Acid (e.g., this compound), Isocyanideα-Acyloxy Amide

Design of Hybrid Systems Incorporating the p-Tolylamino Propionic Acid Motif

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. nih.gov This approach aims to produce compounds with improved affinity, better selectivity, dual modes of action, or reduced side effects compared to the individual components. nih.govrsc.org The this compound scaffold is an attractive building block for creating such hybrid systems.

Future research opportunities include:

Hybrids with NSAIDs: The aryl propionic acid structure is a well-known motif in non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. nih.govorientjchem.orgijpsr.com Designing hybrids that combine the this compound moiety with other anti-inflammatory or anticancer agents could lead to multi-target drugs with synergistic activity.

Conjugates with Bioactive Scaffolds: Linking the scaffold to other known bioactive heterocycles (e.g., quinolines, triazoles) or natural products could generate novel chemical entities with unique pharmacological profiles. nih.govnih.gov

Peptide and Peptoid Hybrids: Incorporating the N-aryl amino acid structure into peptides or peptoid backbones can impart specific conformational constraints and improve resistance to enzymatic degradation. acs.orgchinesechemsoc.org This is a promising avenue for developing novel therapeutics and biomaterials.

Q & A

Q. What are the validated synthetic pathways for 2-p-Tolylamino propionic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Synthesis typically involves coupling p-toluidine with propionic acid derivatives. Key variables include catalyst choice (e.g., Mo hexacarbonyl for carbonylation), solvent systems (Decalin or aqueous), and temperature (e.g., 180°C for ethylene carbonylation routes). Yield optimization requires balancing stoichiometry and reaction time, with impurities monitored via HPLC-MS .

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Methodological Answer: High-performance liquid chromatography–mass spectrometry (HPLC-MS) and gas chromatography–mass spectrometry (GC-MS) are gold standards. For example, GC-MS has been used to detect propionic acid derivatives in fecal samples of autism studies, achieving sensitivity down to 0.1 ppm. NMR spectroscopy is also effective for structural validation, particularly in metabolic disorder research .

Q. How does this compound interact with microbial systems in gut microbiota studies?

  • Methodological Answer: The compound modulates microbial enterotypes (e.g., Prevotella dominance) by altering fecal pH and short-chain fatty acid (SCFA) production. Experimental designs should include anaerobic cultures with controlled pH (5.5–6.5) and HPLC quantification of metabolites. Inoculum concentration (e.g., 0.10–0.25% w/v) significantly impacts growth kinetics .

Advanced Research Questions

Q. How can researchers address contradictions in propionic acid’s role in neurological disorders like autism spectrum disorder (ASD)?

  • Methodological Answer: Discrepancies arise from variable dosing in animal models (e.g., rodents vs. primates) and differences in gut permeability. A 2024 review recommends standardized protocols: (1) fecal propionate quantification via GC-MS, (2) behavioral assays (e.g., social interaction tests), and (3) cross-validation with human cohort studies to isolate confounding factors like diet .

Q. What factorial design strategies optimize propionic acid production in microbial fermentation?

  • Methodological Answer: 3³ factorial designs (e.g., yeast extract, glycerol, pH) are effective. For example, uncontrolled pH cultivations with Propionibacterium showed propionic acid productivity peaks at 0.15% yeast extract and 2% glycerol. Response surface methodology (RSM) can model interactions, while sequential batch fermentation improves yield by 30% .

Q. How do stability challenges impact experimental reproducibility of this compound in long-term studies?

  • Methodological Answer: Stability varies with storage conditions: powdered forms degrade at -20°C after 3 years, while solvent-based solutions (-80°C, 1 year) retain >95% purity. Researchers must pre-test batch stability via accelerated degradation studies (40°C/75% RH for 6 months) and validate with LC-MS .

Q. What are the limitations of using this compound as a metabolic tracer in propionic acidemia research?

  • Methodological Answer: Isotopic labeling (¹³C-propionate) improves tracing accuracy but requires specialized NMR or IRMS setups. Key limitations include background interference from endogenous propionate and tissue-specific uptake variability. Recent protocols recommend dual-labeling (¹³C/²H) and kinetic modeling to distinguish exogenous vs. endogenous sources .

Key Recommendations for Researchers

  • Experimental Design: Use factorial designs for multifactorial studies (e.g., microbial growth parameters).
  • Data Validation: Cross-validate findings with orthogonal methods (e.g., NMR + GC-MS).
  • Ethical Reporting: Disclose stability data and batch-specific variability in publications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.